cimicidanol 3-O-alpha-L-arabinoside chemical structure and physical properties
cimicidanol 3-O-alpha-L-arabinoside chemical structure and physical properties
An in-depth technical whitepaper designed for researchers, analytical chemists, and drug development professionals.
Executive Summary
Cimicifugae Rhizoma (commonly known as Sheng ma) is a foundational botanical in traditional medicine, renowned for its rich profile of bioactive cycloartane triterpenoids[1][2]. Among these, cimicidanol 3-O-alpha-L-arabinoside stands out as a high-value secondary metabolite. As a Senior Application Scientist, I have structured this whitepaper to provide a comprehensive, causality-driven guide to the structural elucidation, physicochemical properties, extraction methodologies, and pharmacological mechanisms of this specific triterpenoid glycoside.
Chemical Identity and Structural Elucidation
Cimicidanol 3-O-alpha-L-arabinoside is a complex cycloartane-type triterpenoid saponin[3][4]. Its architecture consists of a highly lipophilic tetracyclic triterpene core (cimicidanol) bonded to a hydrophilic alpha-L-arabinopyranose sugar moiety at the C-3 position.
The aglycone core, cimicidanol, possesses a 9,19-cycloartane skeleton (or a 9,10-seco variant depending on specific epimeric configurations), which is a hallmark of the Cimicifuga genus[3]. The attachment of the arabinose sugar significantly alters the molecule's pharmacokinetic profile, increasing its topological polar surface area (TPSA) and enhancing its solubility in polar organic solvents compared to the bare aglycone[4].
Table 1: Physicochemical and Structural Properties
| Parameter | Specification |
| Compound Name | Cimicidanol 3-O-alpha-L-arabinoside |
| CAS Registry Number | 161207-05-2 |
| Molecular Formula | C35H52O9 |
| Molecular Weight | 616.79 g/mol |
| Chemical Classification | Cycloartane Triterpenoid Glycoside |
| Botanical Source | Cimicifuga foetida L. (Cimicifugae Rhizoma) |
| Solubility Profile | Soluble in Methanol, Ethanol, DMSO, Pyridine |
| Aglycone Core | Cimicidanol (C30H44O5, MW: 484.7 g/mol ) |
| Glycosidic Linkage | alpha-L-arabinopyranoside at the C-3 position |
| Storage Conditions | 2-8°C, desiccated and protected from light |
Data synthesized from authoritative chemical databases and phytochemical analyses[4][5][6].
Extraction and Isolation Methodology
Isolating high-purity triterpenoid saponins from complex plant matrices requires a highly selective, multi-dimensional approach. The following protocol is engineered to maximize yield while preventing the thermal degradation of the delicate O-glycosidic bond.
Protocol 1: Step-by-Step Extraction Workflow
1. Matrix Preparation: Pulverize dried Cimicifugae Rhizoma roots to a 40-mesh powder. Causality: This specific particle size maximizes the surface-area-to-volume ratio for solvent penetration without causing column clogging during subsequent filtration steps. 2. Ultrasonic-Assisted Extraction (UAE): Suspend the powder in 70% ethanol (1:50 w/v) and sonicate at 37°C for 60 minutes[7]. Causality: Triterpenoid saponins are amphiphilic. A 70% hydroethanolic mixture perfectly matches the dielectric constant needed to solubilize both the lipophilic core and the hydrophilic sugar. Acoustic cavitation disrupts cell walls efficiently at 37°C, avoiding the thermal hydrolysis of the arabinoside linkage that occurs at higher temperatures. 3. Macroporous Resin Enrichment: Load the concentrated crude extract onto a D101 macroporous resin column. Wash with copious amounts of distilled water, followed by elution with 70% ethanol. Causality: The resin's hydrophobic styrene-divinylbenzene matrix adsorbs the non-polar triterpene backbone. The water wash purges water-soluble impurities (free sugars, small phenolics), while the ethanol step recovers the enriched saponin fraction. 4. Preparative HPLC Purification: Isolate the target compound using a preparative C18 column with an Acetonitrile/Water gradient[8]. Causality: High-resolution reversed-phase chromatography is mandatory to resolve cimicidanol 3-arabinoside from its structurally nearly identical xyloside and glucoside analogs.
Caption: Workflow for the extraction and isolation of cimicidanol 3-O-alpha-L-arabinoside.
Analytical Characterization (HPLC-MS/MS)
To ensure absolute trustworthiness in drug development, analytical protocols must be self-validating. Because triterpenoid saponins lack strong UV chromophores, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for characterization[1][9].
Protocol 2: Self-Validating LC-MS/MS Analysis
1. Sample Preparation: Dissolve the purified compound in LC-MS grade Methanol to a concentration of 0.2 mg/mL. Filter through a 0.22 µm PTFE syringe filter[8]. Causality: PTFE is explicitly chosen over nylon to prevent non-specific hydrophobic binding of the triterpene core, ensuring accurate quantification. 2. Chromatographic Separation: Inject 10 µL onto an Agilent Eclipse XDB-C18 column (4.6 × 250 mm, 5 µm). Utilize a mobile phase of Water with 0.1% formic acid (A) and Acetonitrile (B). Run a linear gradient from 5% to 40% B over 60 minutes at a flow rate of 0.8 mL/min[1]. 3. Mass Spectrometry Detection: Operate the ESI source in positive ion mode. Causality: The addition of 0.1% formic acid donates protons, facilitating the formation of stable [M+H]+ and [M+Na]+ adducts. 4. Internal Validation Checkpoint: Monitor for the parent sodium adduct [M+Na]+ at m/z 639.79. Apply collision-induced dissociation (CID). The system is validated when a distinct daughter ion at m/z 507.7 is observed. Causality: This exact mass shift (Δ 132 Da) corresponds to the neutral loss of the arabinose moiety, definitively proving both the identity of the aglycone and the specific glycosidic linkage[1].
Pharmacological Profile & Mechanism of Action
Cycloartane triterpenoids derived from Cimicifuga species exhibit profound biological activities, most notably in the realms of anti-inflammatory, antioxidant, and anti-osteoporotic therapeutics[2][10][11].
In the context of postmenopausal osteoporosis, cimicidanol derivatives have been shown to act synergistically to hinder bone resorption. The primary mechanism involves the antagonism of Receptor Activator of Nuclear Factor-κB Ligand (RANKL) signaling. By blocking the downstream activation of the MAPK/ERK and NF-κB pathways, these compounds effectively inhibit osteoclastogenesis—the genesis and function of bone-resorbing osteoclasts[11]. Furthermore, they mitigate oxidative stress (ROS) within the microenvironment, which otherwise serves as a catalyst for inflammatory tissue damage[10].
Caption: Inhibitory mechanism of cimicidanol 3-arabinoside on osteoclastogenesis pathways.
References
- Source: cdutcm.edu.
- Source: chemfaces.
- Phytochemical Identification and Anti-Oxidative Stress Effects Study of Cimicifugae Rhizoma Extract and Its Major Component Isoferulic Acid Source: MDPI URL
- Source: lookchem.
- Cycloartane Triterpenoids and Their Glycosides from the Rhizomes of Cimicifuga fetida.
- Volatile Oil From Acorus Gramineus Rhizoma Synergizes with Crebanine to Alleviate Oxidative Stress and Endoplasmic Reticulum Stress in Myocardial Ischemia-Reperfusion Injury by Suppressing GRP78-PERK/ATF6-CHOP and MAPK-NF-κB-TNF-α Signaling Pathways Source: PMC URL
- Source: sinophytochem.
- Two new triterpenoid-chromone hybrids from the rhizomes of Actaea cimicifuga L. (syn. Cimicifuga foetida L.)
- Dragos et al., Afr J Tradit Complement Altern Med., (2017) 14 (6)
- Anticancer efficiency of cycloartane triterpenoid derivatives isolated from Cimicifuga yunnanensis Hsiao on triple-negative breast cancer cells Source: PMC URL
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- 5. Cimicidanol 3-O-alpha-L-arabinoside | CAS:161207-05-2 | Manufacturer ChemFaces [chemfaces.com]
- 6. Cas 161207-05-2,CIMICIDANOL 3-ARABINOSIDE | lookchem [lookchem.com]
- 7. Phytochemical Identification and Anti-Oxidative Stress Effects Study of Cimicifugae Rhizoma Extract and Its Major Component Isoferulic Acid [mdpi.com]
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